3-bromo-5-(prop-2-enamido)benzoic acid
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Overview
Description
3-bromo-5-(prop-2-enamido)benzoic acid is a chemical compound belonging to the class of carboxylic acids. It is characterized by the presence of a bromine atom at the 3rd position and a prop-2-enamido group at the 5th position on the benzoic acid ring. This compound has a molecular formula of C10H8BrNO3 and a molecular weight of 270.08 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amidation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(prop-2-enamido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Amidation and Esterification: The carboxylic acid group can react with amines to form amides or with alcohols to form esters
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or UV light.
Amidation: Ammonia or primary amines in the presence of coupling agents like EDCI or DCC.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Quinones and hydroxy derivatives.
Amides and Esters: Formed from reactions with amines and alcohols, respectively.
Scientific Research Applications
3-bromo-5-(prop-2-enamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-bromo-5-(prop-2-enamido)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the prop-2-enamido group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzoic Acid: Similar structure but lacks the prop-2-enamido group.
5-Bromo-2-chlorobenzoic Acid: Contains an additional chlorine atom.
3-Bromo-5-iodobenzoic Acid: Contains an iodine atom instead of the prop-2-enamido group.
Uniqueness
3-bromo-5-(prop-2-enamido)benzoic acid is unique due to the presence of both the bromine atom and the prop-2-enamido group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
3-bromo-5-(prop-2-enoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-2-9(13)12-8-4-6(10(14)15)3-7(11)5-8/h2-5H,1H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEOSLQEBPBBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC(=C1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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